molecular formula C8H6INO B3152014 2-Iodo-5-methoxybenzonitrile CAS No. 725715-08-2

2-Iodo-5-methoxybenzonitrile

Cat. No.: B3152014
CAS No.: 725715-08-2
M. Wt: 259.04 g/mol
InChI Key: XRPKJMRKCGAGQJ-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzonitrile: is an organic compound with the molecular formula C8H6INO It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the second position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-Iodo-5-methoxybenzonitrile typically begins with 5-methoxybenzonitrile.

    Iodination Reaction: The iodination of 5-methoxybenzonitrile can be achieved using iodine and a suitable oxidizing agent such as sodium iodate or potassium iodate in the presence of an acid catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Iodo-5-methoxybenzonitrile can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with a palladium or platinum catalyst.

Major Products Formed:

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 2-iodo-5-methoxybenzaldehyde or 2-iodo-5-methoxybenzoic acid.

    Reduction: Formation of 2-iodo-5-methoxybenzylamine.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Cross-Coupling Reactions: Employed in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in radiolabeling studies.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would depend on the target molecule it interacts with, which could involve binding to specific enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

    5-Iodo-2-methoxybenzonitrile: Similar structure but with different substitution pattern.

    2-Iodo-4-methoxybenzonitrile: Another isomer with the methoxy group at the fourth position.

    2-Bromo-5-methoxybenzonitrile: Similar compound with bromine instead of iodine.

Uniqueness:

    Iodine Substitution: The presence of iodine at the second position provides unique reactivity compared to other halogenated benzonitriles.

    Methoxy Group: The methoxy group at the fifth position influences the electronic properties of the compound, affecting its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

2-iodo-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPKJMRKCGAGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743851
Record name 2-Iodo-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725715-08-2
Record name 2-Iodo-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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